Tomoxetine
Overview
Description
Tomoxetine, also known as Athis compound, is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). It is marketed under the brand name Strattera. Unlike traditional stimulant medications for ADHD, this compound is a non-stimulant, making it a unique option for patients who may not respond well to stimulants or have contraindications for their use .
Mechanism of Action
Target of Action
Atomoxetine, also known as this compound, primarily targets the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine (NE) in the brain. By inhibiting NET, Athis compound increases the availability of NE in the synaptic cleft . Additionally, Athis compound has been shown to inhibit the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Mode of Action
Athis compound acts as a selective norepinephrine reuptake inhibitor (SNRI) . It binds to NET, preventing the reuptake of NE throughout the brain . This increases the concentration of NE in the synaptic cleft, enhancing noradrenergic transmission . This selective action is beneficial in the treatment of ADHD, as it avoids many of the side effects associated with stimulant medications .
Biochemical Pathways
The increased levels of NE and dopamine in the brain, particularly in the PFC, improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . Dysregulation in noradrenergic and dopaminergic pathways is thought to play a critical role in suboptimal executive functioning within prefrontal regions of the brain, which are involved in attention and memory .
Pharmacokinetics
Athis compound is rapidly and completely absorbed after oral administration, with an absolute oral bioavailability ranging from 63 to 94% . It is primarily metabolized by the highly polymorphic drug metabolizing enzyme cytochrome P450 2D6 (CYP2D6) . The systemic plasma clearance of athis compound is 0.35 L/h/kg in extensive metabolizers and 0.03 L/h/kg in poor metabolizers . The average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .
Result of Action
The inhibition of NE reuptake by Athis compound leads to clinically meaningful improvements in the core symptoms of ADHD (inattention, impulsivity, and hyperactivity) as well as quality of life and emotional lability . It is effective and generally well tolerated .
Action Environment
Athis compound’s action can be influenced by environmental factors such as the presence of other medications. For instance, its noradrenergic activity can lead to effects on the cardiovascular system such as increased blood pressure and tachycardia . Therefore, Athis compound should be used with caution in patients with underlying medical conditions .
Biochemical Analysis
Biochemical Properties
Tomoxetine plays a significant role in biochemical reactions by inhibiting the norepinephrine transporter (NET), which prevents the reuptake of norepinephrine into presynaptic neurons. This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This compound also interacts with other biomolecules, including the serotonin transporter (SERT) and the N-methyl-D-aspartate (NMDA) receptor . These interactions contribute to its therapeutic effects and influence various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound increases the levels of norepinephrine and dopamine in the prefrontal cortex, which is associated with improved attention and executive function . Additionally, this compound’s interaction with the NMDA receptor suggests a role in modulating glutamatergic neurotransmission, which may impact synaptic plasticity and cognitive function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the norepinephrine transporter (NET), inhibiting the reuptake of norepinephrine into presynaptic neurons. This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. This compound also binds to the serotonin transporter (SERT) and blocks the NMDA receptor, indicating its involvement in serotonergic and glutamatergic neurotransmission . These interactions contribute to its therapeutic effects in managing ADHD symptoms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that initial responses to this compound may be apparent within one week of treatment, but robust responses often build gradually over several weeks . The stability and degradation of this compound in laboratory settings are influenced by its metabolic pathways, primarily involving cytochrome P450 (CYP) 2D6 . Long-term effects on cellular function have been observed, with sustained improvements in attention and executive function over extended treatment periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies using spontaneously hypertensive rats (SHR), a model for ADHD, this compound at a dose of 1 mg/kg/day showed significant improvements in motor activity compared to lower doses . Higher doses of this compound have been associated with dose-dependent decreases in dopamine D2 receptor expression in specific brain regions, such as the prefrontal cortex, striatum, and hypothalamus . High doses may also lead to adverse effects, including increased risk of cardiovascular events .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 (CYP) 2D6, which catalyzes its aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . The primary oxidative metabolite, 4-hydroxyathis compound, is subsequently glucuronidated and excreted in urine . The activity of CYP2D6 varies among individuals, leading to differences in this compound’s pharmacokinetics and therapeutic response . Additionally, other enzymes, such as CYP2E1 and CYP3A, contribute to its metabolism in individuals with lower CYP2D6 activity .
Transport and Distribution
This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours . It has a high volume of distribution, indicating extensive distribution in body tissues . This compound is highly bound to plasma proteins, primarily albumin, which affects its transport and distribution within cells and tissues . The steady-state volume of distribution is approximately 0.85 L/kg .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific transporters and binding proteins. This compound’s binding to the norepinephrine transporter (NET) and serotonin transporter (SERT) suggests its localization at synaptic terminals where these transporters are expressed . Additionally, its interaction with the NMDA receptor indicates potential localization at postsynaptic sites involved in glutamatergic neurotransmission . These interactions and localizations contribute to this compound’s therapeutic effects on neurotransmission and cognitive function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tomoxetine can be synthesized through several methods. One common synthetic route involves the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in the presence of a base. This reaction forms this compound as the primary product . Another method involves heating alkali and N-methyl-3-hydroxy-3-phenylpropylamine to form a mixture, followed by the addition of 2-fluorotoluene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tomoxetine undergoes several types of chemical reactions, including:
Oxidation: The major oxidative metabolite formed is 4-hydroxy-Tomoxetine, which is rapidly glucuronidated.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Conditions typically involve the use of solvents like acetonitrile and reagents such as p-chloranil and DDQ.
Major Products Formed
Oxidation: The primary product is 4-hydroxy-Tomoxetine.
Substitution: The major products are charge-transfer complexes with quinone-based π-acceptors.
Scientific Research Applications
Tomoxetine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study selective norepinephrine reuptake inhibition.
Biology: Investigated for its effects on neurotransmitter systems, particularly norepinephrine and dopamine.
Industry: Utilized in the development of non-stimulant medications for ADHD and related disorders.
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A stimulant medication commonly used to treat ADHD. Unlike Tomoxetine, it primarily increases dopamine levels in the brain.
Dextroamphetamine: Another stimulant used for ADHD, which also increases dopamine and norepinephrine levels.
Guanfacine: A non-stimulant medication that acts on alpha-2 adrenergic receptors, used for ADHD treatment.
Uniqueness of this compound
This compound is unique among ADHD medications due to its non-stimulant nature and selective inhibition of norepinephrine reuptake. This makes it a valuable option for patients who may not tolerate stimulant medications or have contraindications for their use .
Properties
IUPAC Name |
N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGCDTVCOLNTBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861048 | |
Record name | N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63940-51-2 | |
Record name | N-Methyl-γ-(2-methylphenoxy)benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63940-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tomoxetine?
A1: this compound is a potent and selective inhibitor of norepinephrine (NE) reuptake. [] It exerts its therapeutic effects by increasing the concentration of NE in synaptic clefts, primarily in the prefrontal cortex, an area of the brain associated with attention, executive function, and working memory. [, , , , ]
Q2: How does this compound's mechanism of action differ from that of psychostimulants like methylphenidate?
A2: Unlike psychostimulants, which primarily target dopamine transporters in addition to NE transporters, this compound exhibits selectivity for NE transporters. [, , , ] This selectivity may translate to a different side effect profile, potentially reducing the risk of certain adverse effects associated with dopamine modulation. [, ]
Q3: Does this compound have any effect on dopamine levels in the brain?
A3: While this compound primarily targets NE reuptake, studies in animals suggest that it can indirectly increase dopamine levels in the cortex without significantly affecting subcortical dopamine levels. [] This effect on cortical dopamine is thought to contribute to its therapeutic benefits in ADHD. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H21NO • HCl (this compound hydrochloride). Its molecular weight is 291.82 g/mol.
Q5: How does the structure of this compound contribute to its selectivity for norepinephrine transporters over serotonin transporters?
A5: The p-trifluoromethyl substituent on the phenoxy ring of this compound plays a crucial role in its selectivity for NE transporters. [] Analogs lacking this substituent or with modifications at this position exhibit significantly reduced potency and selectivity for NE uptake inhibition. [, ]
Q6: Have any structural modifications of this compound been explored, and how do they affect its activity?
A6: Research has explored modifications to the this compound structure, primarily by altering the substituents on the phenoxy ring. [] Replacing the p-trifluoromethyl group with other substituents, such as iodine or methoxy groups, has been shown to alter the compound's selectivity for monoamine transporters. [] For instance, iodinated derivatives displayed high affinity for serotonin transporters, while retaining some affinity for NE transporters. []
Q7: What is the bioavailability of this compound after oral administration?
A7: Oral bioavailability of this compound varies significantly between species. Studies in rats revealed low oral bioavailability (F = 4%), attributed to efficient first-pass hepatic metabolism. [] In contrast, dogs exhibited high oral bioavailability (F = 74%), indicating reduced first-pass metabolism in this species. []
Q8: How is this compound metabolized, and what are the major routes of elimination?
A8: this compound undergoes extensive metabolism, primarily in the liver. [] Major metabolic pathways include aromatic ring hydroxylation, benzylic oxidation (observed in rats), and N-demethylation. [] The primary metabolite, 4-hydroxythis compound, is further conjugated to form glucuronide and sulfate conjugates (observed in dogs). [] Excretion occurs mainly through urine (48-66% of the dose) and feces (32-42% of the dose) in both rats and dogs. []
Q9: Does this compound exhibit dose-dependent pharmacokinetics?
A9: Studies in humans suggest potential dose-dependent pharmacokinetics of this compound. [] While a majority of subjects displayed a typical half-life of approximately 4-5 hours after single or multiple doses, some individuals exhibited significantly longer half-lives (around 19 hours), suggesting potential for accumulation in a subset of the population. []
Q10: What preclinical models have been used to evaluate the efficacy of this compound in attention-deficit/hyperactivity disorder (ADHD)?
A10: Preclinical studies have employed various animal models to assess this compound's potential in ADHD. Rodent models of impulsivity, attention, and hyperactivity are frequently utilized. [, ] Additionally, research has explored the effects of this compound on neurochemical markers and electrophysiological activity in brain regions implicated in ADHD pathology. [, , , ]
Q11: Has this compound demonstrated efficacy in clinical trials for ADHD?
A11: Yes, clinical trials have demonstrated the efficacy of this compound in treating ADHD in both children and adults. [, , , , ] Significant improvements in core ADHD symptoms, including inattention, hyperactivity, and impulsivity, have been observed compared to placebo. [, , , , ]
Q12: What analytical methods are commonly employed for the detection and quantification of this compound in biological samples?
A13: Several analytical methods have been developed and validated for the determination of this compound in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for its sensitivity and selectivity in quantifying this compound and its metabolites in plasma and other biological fluids. [] Gas chromatography, particularly headspace gas chromatography (HS-GC), has been employed to quantify residual organic solvents in this compound hydrochloride drug substance. []
Q13: Does this compound interact with any drug transporters other than norepinephrine transporters?
A14: While this compound exhibits high selectivity for NE transporters, in vitro studies using rat brain tissue suggest that it can also bind to serotonin transporters, although with lower affinity compared to NE transporters. [] This finding highlights the importance of further investigating potential drug-transporter interactions, particularly at higher doses or in individuals with specific genetic variations in transporter expression or function.
Q14: What are the main alternatives to this compound for treating ADHD, and how do their mechanisms of action compare?
A15: The primary alternatives to this compound for ADHD treatment are psychostimulants, such as methylphenidate and amphetamine derivatives. [] These medications primarily act by blocking both dopamine and NE transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. [] Unlike this compound, which selectively targets NE reuptake, psychostimulants have a more pronounced effect on dopamine levels, particularly in the mesolimbic pathway, which is associated with reward and motivation. []
Q15: What were the initial therapeutic targets of this compound before its development for ADHD?
A16: this compound was initially investigated in the 1980s as a potential treatment for depressive illness due to its selective inhibition of norepinephrine reuptake. [, ] While early clinical trials demonstrated some efficacy in treating depression, its development for this indication was discontinued. [, ] It was later in the 1990s that research refocused on its potential in treating ADHD, leading to its approval for this indication. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.